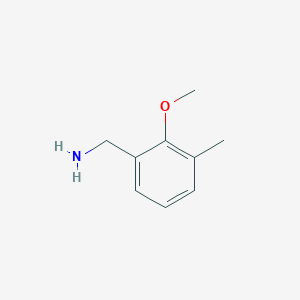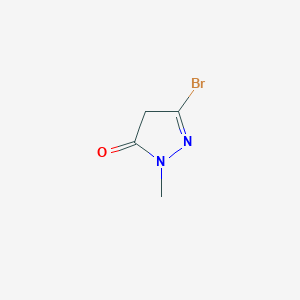
(2-Methoxy-3-methylphenyl)methanamine
Übersicht
Beschreibung
“(2-Methoxy-3-methylphenyl)methanamine” is a chemical compound with the CAS Number: 623570-52-5 . It has a molecular weight of 151.21 and its IUPAC name is this compound . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H13NO . The InChI code for this compound is 1S/C9H13NO/c1-7-4-3-5-8 (6-10)9 (7)11-2/h3-5H,6,10H2,1-2H3 .Wirkmechanismus
The mechanism of action of (2-Methoxy-3-methylphenyl)methanamine involves the selective release of serotonin in the brain. It acts on the serotonin transporter (SERT) to increase the release of serotonin from presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can modulate various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase serotonin levels in the brain. Serotonin is a neurotransmitter that is involved in a wide range of physiological and pathological processes, including mood regulation, appetite, sleep, and pain perception. By modulating serotonin levels, this compound can potentially affect these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-Methoxy-3-methylphenyl)methanamine in lab experiments is its selectivity for the serotonin system. This allows researchers to study the role of serotonin in various physiological and pathological processes without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its potential for abuse. It is important for researchers to handle this compound with care and to follow appropriate safety protocols.
Zukünftige Richtungen
There are several future directions for research on (2-Methoxy-3-methylphenyl)methanamine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in the study of the role of serotonin in pain perception. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential long-term effects on the brain and body.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. Its selective serotonin releasing properties make it a potential tool for studying the role of serotonin in various physiological and pathological processes. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to new insights into the role of serotonin in the brain and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-3-methylphenyl)methanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin releasing agent (SSRA), which means that it can increase the release of serotonin in the brain. This makes it a potential tool for studying the role of serotonin in various physiological and pathological processes.
Safety and Hazards
The safety information for “(2-Methoxy-3-methylphenyl)methanamine” includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it has the GHS pictograms GHS05, GHS07 .
Eigenschaften
IUPAC Name |
(2-methoxy-3-methylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5H,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEZWFCAMNEDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(Dimethylsilyl)ethyl]trimethylsilane](/img/structure/B3275318.png)
![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275324.png)

![Glycinamide, (2R)-2-phenylglycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-phenyl-, (2R)-](/img/structure/B3275333.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate](/img/structure/B3275346.png)
![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde](/img/structure/B3275353.png)


